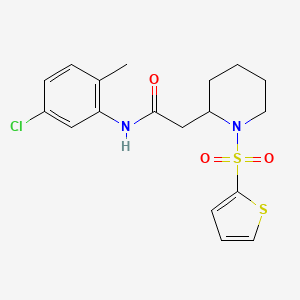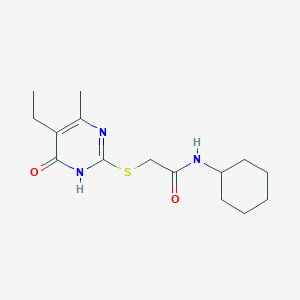
N-(4-isopropylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-isopropylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly described in the provided papers, related structures have been synthesized and analyzed, which can give insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, typically starting with the coupling of two or more precursor molecules. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, followed by crystallization using a toluene and methanol mixture . These methods suggest that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, such as FTIR, NMR, and single-crystal X-ray diffraction. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by these methods, and the compound was found to crystallize in the monoclinic space group with specific unit-cell parameters . The molecular structure is often optimized using computational methods, such as DFT calculations, to predict the geometrical parameters and compare them with experimental data . These analyses are crucial for understanding the three-dimensional conformation of the molecule and its electronic properties.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of an amide group, as seen in the related compounds, suggests potential reactivity through nucleophilic substitution or participation in hydrogen bonding . The thioacetamide moiety in the compound of interest may also offer unique reactivity, potentially through thiol-disulfide exchange reactions or as a ligand in metal complexes. The specific reactivity would need to be explored experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of strong intermolecular hydrogen bonding, as observed in the crystal structures of related compounds, can affect the melting point, solubility, and stability of the compound . The electronic properties, such as the HOMO-LUMO gap, can be indicative of the compound's potential as a non-linear optical material or its reactivity in chemical reactions . The molecular electrostatic potential and hyperpolarizability are also important parameters that can be calculated to predict the behavior of the compound under an electric field .
科学的研究の応用
Antimicrobial Activity
Several studies have focused on the synthesis of new compounds incorporating antipyrine moiety, demonstrating significant antimicrobial activities. For instance, Aly, Saleh, and Elhady (2011) synthesized new heterocyclic compounds with expected high biological activity against various microorganisms. Their research showcases the potential of these compounds as potent antimicrobial agents, which might suggest similar applications for N-(4-isopropylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide if it exhibits comparable structural features (Aly, Saleh, & Elhady, 2011).
Polymer Science
The research on novel photoinitiators for polymer networks also provides insights into the potential applications of related compounds. Batibay et al. (2020) synthesized a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, demonstrating its effectiveness in air atmosphere polymerization, suggesting that compounds with similar functionalities could be explored for their utility in creating robust polymer networks with enhanced thermal stability (Batibay, Gunkara, Ocal, & Arsu, 2020).
Synthesis of Complex Molecular Structures
Research by Narayana et al. (2016) on different molecular conformations and hydrogen bonding in acetamide derivatives further underscores the complexity and versatility of these compounds in synthesizing new molecular structures with potential biological activities. This work highlights the intricate interplay of molecular conformations that can impact the biological activities and physical properties of these compounds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
作用機序
Mode of Action
It is hypothesized that the compound may interact with its targets by forming covalent bonds, leading to changes in the target’s function . .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For example, if the compound targets an enzyme involved in a metabolic pathway, it could potentially alter the pathway’s activity . .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its targets in the body.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would depend on the compound’s targets and mode of action. For example, if the compound inhibits an enzyme, the result could be a decrease in the production of a certain metabolite.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets.
特性
IUPAC Name |
2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15(2)17-6-8-18(9-7-17)24-20(26)14-28-21-22(27)25(13-12-23-21)19-10-4-16(3)5-11-19/h4-13,15H,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWMMENWWPGGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2499547.png)
![(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2499548.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)


![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2499563.png)


![4-Methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2499568.png)
![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)